molecular formula C8H11N3O2 B13468895 methylN-[5-(aminomethyl)pyridin-2-yl]carbamate

methylN-[5-(aminomethyl)pyridin-2-yl]carbamate

Cat. No.: B13468895
M. Wt: 181.19 g/mol
InChI Key: DNHYKOVWJWNTIP-UHFFFAOYSA-N
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Description

MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C8H11N3O2 It is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate typically involves the reaction of 5-(aminomethyl)pyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-(aminomethyl)pyridine and methyl isocyanate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)pyridine: A precursor in the synthesis of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate.

    N-methylpyridin-2-amine: A related compound with similar structural features.

    Pyridine derivatives: Various pyridine-based compounds with different substituents.

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and a carbamate group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl N-[5-(aminomethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)11-7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3,(H,10,11,12)

InChI Key

DNHYKOVWJWNTIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)CN

Origin of Product

United States

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